8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
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Overview
Description
8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a complex organic compound that belongs to the class of benzo[e][1,3]thiazine derivatives This compound is characterized by the presence of a nitro group, a piperazine ring substituted with an octanoyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzo[e][1,3]thiazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with a carbonyl compound.
Introduction of the Nitro Group: Nitration of the benzo[e][1,3]thiazine core can be carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the nitro-substituted benzo[e][1,3]thiazine.
Octanoylation: The octanoyl group can be introduced via an acylation reaction using octanoyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using a reagent like trifluoromethyl iodide or a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The octanoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the piperazine and trifluoromethyl groups may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one: Lacks the nitro group, which may result in different chemical and biological properties.
8-Nitro-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one: Contains a methyl group instead of an octanoyl group, which may affect its lipophilicity and biological activity.
8-Nitro-2-(4-octanoylpiperazin-1-yl)-4H-benzo[e][1,3]thiazin-4-one: Lacks the trifluoromethyl group, which may influence its chemical reactivity and biological interactions.
Uniqueness
The presence of the nitro, octanoyl, and trifluoromethyl groups in 8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H25F3N4O4S |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
8-nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C21H25F3N4O4S/c1-2-3-4-5-6-7-17(29)26-8-10-27(11-9-26)20-25-19(30)15-12-14(21(22,23)24)13-16(28(31)32)18(15)33-20/h12-13H,2-11H2,1H3 |
InChI Key |
OEPMGNAHVZPWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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